6-Methoxy-N-methylpyridazin-3-amine
Description
Structure
3D Structure
Properties
CAS No. |
61471-99-6 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
6-methoxy-N-methylpyridazin-3-amine |
InChI |
InChI=1S/C6H9N3O/c1-7-5-3-4-6(10-2)9-8-5/h3-4H,1-2H3,(H,7,8) |
InChI Key |
OQKDINOPXYGCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(C=C1)OC |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 6 Methoxy N Methylpyridazin 3 Amine and Its Analogs
Direct Synthetic Routes to 6-Methoxy-N-methylpyridazin-3-amine
Direct synthetic approaches to this compound primarily involve the functionalization of a pre-existing pyridazine (B1198779) core. These methods are advantageous for their straightforwardness and efficiency in introducing the desired substituents.
Nucleophilic Aromatic Substitution (SNAr) Approaches on Pyridazine Precursors
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of substituted pyridazines. researchgate.netnih.gov This reaction typically involves the displacement of a leaving group, such as a halide, from an electron-deficient aromatic ring by a nucleophile. wikipedia.orgyoutube.com In the context of this compound synthesis, a common precursor is a dihalopyridazine, which allows for sequential substitution reactions.
The reactivity of the pyridazine ring towards nucleophilic attack is enhanced by the presence of the two nitrogen atoms, which withdraw electron density from the ring. masterorganicchemistry.com The positions ortho and para to the ring nitrogens are particularly activated. For instance, the reaction of 3,6-dichloropyridazine with sodium methoxide can selectively yield 3-chloro-6-methoxypyridazine. The subsequent reaction with methylamine can then displace the remaining chlorine atom to afford the desired product. The regioselectivity of these substitutions can often be controlled by reaction conditions such as temperature and the choice of solvent.
Recent studies have shown that fluoride-promoted SNAr reactions can be highly efficient for the amination of halo-imidazo[1,2-b]pyridazines, a related class of compounds. researchgate.net This suggests that similar conditions could be optimized for the synthesis of this compound.
| Precursor | Nucleophile | Product | Key Conditions |
|---|---|---|---|
| 3,6-Dichloropyridazine | Sodium Methoxide | 3-Chloro-6-methoxypyridazine | Methanol, Reflux |
| 3-Chloro-6-methoxypyridazine | Methylamine | This compound | DMSO, Heat |
Amination Reactions in Pyridazine Synthesis
Direct amination of pyridazine precursors is another key strategy. This can be achieved through various methods, including the Buchwald-Hartwig amination, which has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction allows for the coupling of amines with aryl halides or triflates under relatively mild conditions. organic-chemistry.org
For the synthesis of this compound, a suitable starting material would be 3-bromo-6-methoxypyridazine. The reaction of this substrate with methylamine in the presence of a palladium catalyst and a suitable phosphine ligand would yield the target compound. The choice of ligand is often crucial for the efficiency of the Buchwald-Hartwig reaction, with sterically hindered biarylphosphine ligands generally providing the best results. wikipedia.org
A simple and efficient amination of 3-iodo-6-arylpyridazines has been performed using palladium-catalyzed cross-coupling, highlighting the utility of this approach for accessing a wide range of pharmacologically relevant pyridazine derivatives. researchgate.net
Cyclization and Ring-Closure Strategies for Pyridazine Core Formation
The construction of the pyridazine ring itself is a fundamental aspect of synthesizing its derivatives. researchgate.net These methods typically involve the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. nih.gov This approach offers a high degree of flexibility in introducing substituents onto the pyridazine core from the outset.
For example, the reaction of a suitably substituted maleic anhydride or a γ-keto acid with hydrazine can lead to the formation of a pyridazinone ring. Subsequent chemical modifications, such as chlorination followed by nucleophilic substitution, can then be employed to introduce the desired methoxy (B1213986) and methylamino groups.
Ring-closing metathesis (RCM) has also been explored as a method for the synthesis of substituted pyridazines, where a key step after RCM involves the elimination of a sulfinate to generate the aromatic system. nih.gov Additionally, copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. organic-chemistry.org
Advanced Coupling Reactions in Functionalization
Modern synthetic chemistry offers a plethora of advanced coupling reactions that are invaluable for the functionalization of the pyridazine core. These reactions allow for the precise introduction of a wide variety of substituents, enabling the generation of diverse libraries of pyridazine analogs for structure-activity relationship (SAR) studies.
Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in organic synthesis. researchgate.net The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate, is widely used for the formation of carbon-carbon bonds. nih.govacs.org In the context of pyridazine synthesis, a halopyridazine can be coupled with an appropriate boronic acid or ester to introduce aryl or alkyl substituents.
The Buchwald-Hartwig amination, as previously mentioned, is the premier method for forming carbon-nitrogen bonds. wikipedia.orgnih.gov Its application in the synthesis of aminated pyridazines is extensive. researchgate.net The development of increasingly sophisticated catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl halides, often with high functional group tolerance. acsgcipr.orgorganic-chemistry.org
| Reaction | Pyridazine Substrate | Coupling Partner | Catalyst/Ligand System | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | 3-Bromo-6-methoxypyridazine | Arylboronic acid | Pd(PPh₃)₄ | 3-Aryl-6-methoxypyridazine |
| Buchwald-Hartwig | 3-Bromo-6-methoxypyridazine | Methylamine | Pd₂(dba)₃ / XPhos | This compound |
C-H Activation and Functionalization Strategies
Direct C-H activation and functionalization have emerged as a highly attractive and atom-economical approach to the synthesis of complex molecules. rsc.org This strategy avoids the need for pre-functionalized starting materials, such as halides or organometallics, by directly converting a C-H bond into a C-C or C-heteroatom bond.
While the C-H functionalization of pyridines has been extensively studied, the application of these methods to pyridazines is an area of growing interest. beilstein-journals.orgrsc.org The inherent electronic properties of the pyridazine ring, with its electron-deficient nature, present both challenges and opportunities for regioselective C-H activation. nih.gov Rhodium-mediated C-H activation has been successfully employed for the construction of pyridazine analogues. researchgate.net The development of new catalytic systems that can selectively activate specific C-H bonds on the pyridazine nucleus will undoubtedly open up new avenues for the synthesis of novel derivatives of this compound.
Photochemical Methods for N-Alkylation and other Derivatizations
Photochemistry offers a unique approach for the derivatization of pyridazine systems, utilizing light to induce chemical transformations. The application of photochemical methods to pyridazine N-oxides, for instance, serves as a versatile tool for synthesizing complex heterocyclic structures. proquest.com Upon irradiation with UV light, typically around 350 nm, pyridazine N-oxides can undergo photochemical ring opening to form elaborate pyrazole motifs. proquest.com This reactivity has been explored with various substituents on the pyridazine core, including electron-donating and electron-withdrawing aryl groups, as well as different nucleophiles like nitrogen, oxygen, and sulfur at the C6 position. proquest.com
The mechanism for these photoisomerization reactions often involves the formation of a diazo intermediate from the first excited singlet state. researchgate.netpreprints.org This intermediate can then undergo a ring-closure reaction to yield a pyrazole derivative or, alternatively, lose a nitrogen molecule to form a furan derivative. researchgate.netpreprints.org For example, the irradiation of 3,6-diphenylpyridazine N-oxide results in the formation of 3-benzoyl-5-phenylpyrazole and a smaller amount of 2,5-diphenylfuran. preprints.org In contrast, the photolysis of 3-phenylpyridazine N-oxide exclusively yields 2-phenylfuran. researchgate.netpreprints.org
Another photochemical strategy involves the photolysis of azido-pyridazine derivatives. The irradiation of 3-azido-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine in different solvents generates a photolytic nitrene intermediate. researchgate.nettsijournals.com This reactive intermediate can then undergo a ring-opening reaction to produce various 3-substituted pyridazine derivatives. researchgate.nettsijournals.com The specific outcome of the reaction is highly dependent on the solvent used, which can react with the nitrene intermediate at a rate faster than the ring-opening, leading to the formation of different substituted anilino derivatives. researchgate.net
| Starting Material | Photochemical Conditions | Major Product(s) | Reference |
|---|---|---|---|
| 3,6-Diphenylpyridazine N-oxide | UV Irradiation | 3-Benzoyl-5-phenylpyrazole, 2,5-Diphenylfuran | preprints.org |
| 3-Phenylpyridazine N-oxide | UV Irradiation | 2-Phenylfuran | researchgate.netpreprints.org |
| 3-Azido-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine | UV Irradiation in various solvents | 3-Substituted pyridazine derivatives | researchgate.nettsijournals.com |
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govgeorgiasouthern.edunih.gov This technology has been successfully applied to the synthesis of a wide array of pyridazine derivatives. nih.govgeorgiasouthern.edutandfonline.comasianpubs.org
The benefits of microwave irradiation include efficient and rapid heating, which can lead to the formation of purer products and simplify workup procedures. rasayanjournal.co.in For instance, the synthesis of various polyfunctional pyridazine derivatives has been achieved with high efficiency under microwave irradiation, often in solvent-free conditions, which further enhances the environmental friendliness of the process. tandfonline.com
Several studies have demonstrated the utility of microwave assistance in preparing bioactive pyridazine analogs. Novel 1-thiazolyl-pyridazinedione derivatives have been synthesized via a multicomponent reaction under microwave irradiation, utilizing an eco-friendly chitosan catalyst. mdpi.com This method provides high yields in a short amount of time. mdpi.com Similarly, an efficient microwave-assisted synthesis of sulfonamide derivatives incorporating the pyridazine moiety has been developed, with the resulting compounds showing significant antibacterial and antifungal activity. nih.gov The synthesis of 3,4,6-triarylpyridazines from 1,2-dicarbonyls, active methylene compounds, and hydrazine has also been effectively carried out using a recyclable KOH-alumina catalyst under microwave conditions. mdpi.com
More specifically related to the target compound's structural class, a microwave-assisted synthesis for previously unreported 6-methoxy-5,6-dihydro-5-azapurines has been developed. acs.org This method is noted for being simple, fast, and reliant on readily accessible reagents. acs.org
| Product Class | Synthetic Approach | Key Advantages of Microwave Synthesis | Reference |
|---|---|---|---|
| 1-Thiazolyl-pyridazinediones | Multicomponent reaction with chitosan catalyst | High yields, short reaction time, eco-friendly | mdpi.com |
| Pyridazine-containing sulfonamides | Reaction of sulfonamides with various reagents | Efficient and simple protocol | nih.gov |
| Polyfunctional Pyridazines | Solvent-free conditions | Short reaction times, high yields | tandfonline.com |
| 3,4,6-Triarylpyridazines | Solvent-free reaction with KOH-alumina catalyst | High yields (73-89%), rapid (few minutes) | mdpi.com |
| 6-Methoxy-5,6-dihydro-5-azapurines | Cyclization of formamidine intermediates | Simple, fast, uses accessible reagents | acs.org |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact and improve sustainability. mdpi.com Key strategies include the use of catalysts, multicomponent reactions, microwave-assisted synthesis, and solventless conditions, all of which contribute to shorter reaction times, higher yields, and the generation of purer products with easier workup. rasayanjournal.co.in
For the synthesis of pyridazine and related heterocyclic structures, several green approaches have been reported. Microwave-assisted synthesis, as detailed in the previous section, is a cornerstone of green chemistry, offering significant energy savings and reduced reaction times. nih.govrasayanjournal.co.inmdpi.com The use of environmentally benign catalysts, such as naturally occurring chitosan, further enhances the green credentials of these synthetic protocols. mdpi.com
Solvent-free, or neat, reaction conditions represent another important green chemistry approach, as they eliminate the waste associated with solvent use and purification. mdpi.com The synthesis of polyfunctional pyridazine derivatives has been effectively demonstrated under solvent-free microwave conditions. tandfonline.com Similarly, a solvent-free method for synthesizing 3,4,6-triarylpyridazines using a recyclable solid catalyst (KOH-alumina) has been shown to be highly efficient. mdpi.com
Multicomponent reactions (MCRs) are inherently atom-economical and align well with green chemistry principles by combining three or more reactants in a single step to form a product, thereby reducing the number of synthetic steps and minimizing waste. rasayanjournal.co.in The synthesis of novel bioactive thiazolyl-pyridazinediones was achieved through a microwave-assisted, three-component reaction, highlighting the synergy between different green chemistry techniques. mdpi.com Metal-free protocols, such as the aza-Diels-Alder reaction for synthesizing pyridazine derivatives, offer a sustainable and cost-effective alternative to traditional metal-catalyzed methods. organic-chemistry.org
Regioselectivity and Stereoselectivity Control in Synthetic Pathways
Controlling regioselectivity is a critical aspect of synthesizing substituted pyridazine derivatives to ensure the desired isomer is obtained. Several modern synthetic methods have been developed to achieve high levels of regiocontrol.
One prominent strategy is the inverse-electron-demand aza-Diels-Alder (IEDDA) reaction. The reaction of 1,2,3-triazines with 1-propynylamines provides a highly regioselective route to 6-aryl-pyridazin-3-amines under neutral, metal-free conditions. organic-chemistry.org This reaction demonstrates broad substrate compatibility and produces high yields, with regioselectivity being influenced by reaction temperature and steric effects. organic-chemistry.org Similarly, the IEDDA reaction between tetrazines and alkynyl sulfides has been developed for the regioselective synthesis of trisubstituted pyridazines. rsc.org In this case, the regioselectivity is controlled by unique interactions between the sulfanyl groups and the substituents on the tetrazine ring, a finding supported by theoretical calculations. rsc.org
A Lewis acid-mediated IEDDA reaction between 3-monosubstituted s-tetrazines and silyl enol ethers also affords functionalized pyridazines with high regiocontrol. organic-chemistry.org Another approach involves the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, which yields 1,6-dihydropyridazines with remarkable regioselectivity and high functional group tolerance under mild conditions. organic-chemistry.org
The inherent electronic properties of the pyridazine ring also influence reactivity and regioselectivity. For instance, in nucleophilic aromatic substitution (SNAr) reactions, a methoxy group on the pyridazine ring acts as a moderate electron-donating substituent. This reduces the ring's electrophilicity compared to a chloro derivative, which can decrease the reaction rate but improve regioselectivity.
| Reaction Type | Reactants | Key Factor(s) for Regiocontrol | Product | Reference |
|---|---|---|---|---|
| Aza-Diels-Alder | 1,2,3-Triazines and 1-Propynylamines | Temperature, steric effects | 6-Aryl-pyridazin-3-amines | organic-chemistry.org |
| Inverse-Electron-Demand Diels-Alder | Tetrazines and Alkynyl sulfides | Interaction between substituents | Trisubstituted pyridazines | rsc.org |
| Copper-promoted 6-endo-trig cyclization | β,γ-Unsaturated hydrazones | Catalyst and reaction conditions | 1,6-Dihydropyridazines | organic-chemistry.org |
Derivatization, Structural Modification, and Structure Activity Relationship Sar Studies
Design Principles for Pyridazine (B1198779) Derivatives
The design of novel pyridazine derivatives is guided by established medicinal chemistry principles, including the understanding of substituent effects and the application of scaffold hopping and isosteric replacement strategies.
Substituent Effects on Reactivity and Electronic Properties
The pyridazine ring possesses unique physicochemical characteristics that influence its interactions with biological targets. nih.gov Its inherent polarity, weak basicity, and significant dipole moment are key features that can be modulated by the introduction of various substituents. nih.gov The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring affects the electronic properties of substituents at different positions. nih.gov
Substituents on the pyridazine ring can significantly impact the molecule's reactivity and electronic properties. wur.nlkoreascience.kr For instance, electron-donating groups, such as the methoxy (B1213986) group in 6-Methoxy-N-methylpyridazin-3-amine, can increase the electron density of the ring system. Conversely, electron-withdrawing groups can decrease it, influencing the molecule's ability to participate in various chemical reactions and interactions with biological targets. researchgate.net The position of the substituent is also critical; for example, the effects of a substituent at the 3-position will differ from those at the 4-, 5-, or 6-positions due to the proximity to the nitrogen atoms. wur.nl
A summary of substituent effects on the pyridazine ring is presented below:
| Substituent Type | Effect on Ring Electron Density | Impact on Reactivity |
| Electron-Donating (e.g., -OCH3, -NH2) | Increases | Enhances susceptibility to electrophilic attack |
| Electron-Withdrawing (e.g., -Cl, -NO2) | Decreases | Enhances susceptibility to nucleophilic attack |
Scaffold Hopping and Isosteric Replacement Strategies
Scaffold hopping and isosteric replacement are powerful strategies in drug design to explore new chemical space and improve the properties of a lead compound. researchgate.netresearchgate.netnih.govnih.gov These approaches involve replacing the core pyridazine structure or its substituents with other chemical moieties that possess similar steric and electronic properties. researchgate.net
Scaffold Hopping: This strategy aims to identify novel core structures that can mimic the essential binding interactions of the original pyridazine scaffold. researchgate.netnih.govnih.gov The goal is to discover new intellectual property, improve potency, or enhance pharmacokinetic properties. researchgate.net
Synthesis of Analogs through Functional Group Interconversions at the Methoxy Group
The methoxy group at the 6-position of the pyridazine ring is a key site for synthetic modification. Functional group interconversion (FGI) allows for the transformation of this group into a variety of other functionalities, enabling a thorough investigation of the SAR at this position. ub.edufiveable.meic.ac.ukorganic-chemistry.org
A common starting material for these modifications is 3-amino-6-chloropyridazine, which can be converted to 3-amino-6-methoxypyridazine. chemicalbook.com The methoxy group can then be cleaved to a hydroxyl group, which serves as a versatile handle for further derivatization.
Common functional group interconversions at the methoxy position include:
Etherification: Reaction of the corresponding hydroxyl intermediate with various alkyl or aryl halides to introduce different ether linkages.
Esterification: Acylation of the hydroxyl group to form a range of ester derivatives.
Nucleophilic Aromatic Substitution: Direct displacement of the methoxy group with other nucleophiles, although this can be challenging on the electron-rich pyridazine ring.
Synthesis of Analogs through Modifications at the N-Methylamino Group
N-Alkylation and N-Acylation Strategies
N-Alkylation: The secondary amine of the N-methylamino group can be further alkylated to introduce a variety of substituents. monash.edu However, controlling the degree of alkylation to avoid over-alkylation can be a synthetic challenge. ic.ac.uk Reductive amination is often a more controlled method for introducing larger or more complex alkyl groups.
N-Acylation: Acylation of the N-methylamino group is a more reliable method for introducing a diverse range of functionalities. ic.ac.uk The resulting amides are generally less basic and can participate in different hydrogen bonding interactions compared to the parent amine. A wide array of acylating agents, including acid chlorides, anhydrides, and activated carboxylic acids, can be employed.
Incorporation of Diverse Amines and Heterocycles
A key strategy for exploring the SAR at the 3-position involves replacing the N-methylamino group with other amines or incorporating heterocyclic moieties. nih.gov This can be achieved through nucleophilic aromatic substitution on a suitable precursor, such as a 3-halopyridazine derivative.
A table of representative modifications at the N-methylamino group is provided below:
| Modification Strategy | Reagents and Conditions | Resulting Functional Group |
| N-Alkylation | Alkyl halide, base | Tertiary amine |
| N-Acylation | Acid chloride or anhydride, base | Amide |
| Amine Incorporation | Various primary or secondary amines, catalyst | Substituted amine |
| Heterocycle Incorporation | Heterocyclic amine, catalyst | Heterocycle-substituted amine |
Systematic Substituent Variation on the Pyridazine Ring System
Systematic substituent variation on the pyridazine ring is a crucial methodology for probing the structure-activity relationships (SAR) of this class of compounds. While specific SAR studies on this compound are not extensively documented in publicly available literature, the principles of such variations can be illustrated by research on analogous pyridazine systems. The primary sites for modification on this scaffold are the positions on the pyridazine ring not occupied by the methoxy and methylamino groups, as well as the substituents on the exocyclic amine.
Research on other pyridazine derivatives demonstrates common synthetic strategies and their impact. For instance, in the development of novel anticancer agents, 3,6-disubstituted pyridazine derivatives have been synthesized and evaluated. acs.org This often involves starting with a pyridazinone precursor, which is then chlorinated to provide a reactive handle for nucleophilic substitution, allowing the introduction of various groups. acs.org A typical reaction may involve the reaction of a 3-chloro-6-substituted-phenyl-pyridazine with hydrazine (B178648) hydrate (B1144303) to create a hydrazinyl intermediate, which can be further derivatized. acs.org
Another example of systematic variation involves the synthesis of a range of phenyl, pyridyl, and pyrazinyl substituted pyridazines for use as ligands in metal complexes. nih.gov These modifications are often achieved through Diels-Alder reactions, which allow for the introduction of diverse aromatic and heteroaromatic substituents onto the pyridazine core. nih.gov The electronic properties of the resulting complexes are highly dependent on the nature of these substituents, highlighting the importance of systematic variation. nih.gov
The table below conceptualizes how systematic variations on a 6-alkoxy-pyridazin-3-amine core could be explored, based on common strategies seen in heterocyclic chemistry.
| Position of Variation | Rationale for Variation | Example Substituents | Potential Impact |
| C4 and C5 Positions | To probe steric and electronic effects on the ring system and interaction with biological targets. | Small alkyl groups (e.g., -CH₃), halogens (e.g., -Cl, -F), cyano (-CN), phenyl. | Alteration of ring electronics, introduction of new interaction points (e.g., hydrogen bond acceptors), modification of conformational preferences. |
| N-methyl Group | To explore the impact of the size and nature of the N-substituent on activity and properties. | Ethyl, propyl, benzyl, small cyclic groups. | Changes in steric bulk, basicity, and hydrogen bonding capacity, potentially influencing target binding and solubility. |
| 6-methoxy Group | To investigate the influence of the alkoxy group on potency and metabolic stability. | Ethoxy, propoxy, benzyloxy, -OH (demethylation). | Modification of lipophilicity, metabolic stability (potential for O-dealkylation), and hydrogen bonding potential (if converted to -OH). |
Conformational Analysis of Derivatives and their Impact on Molecular Recognition
The three-dimensional conformation of a molecule is critical for its interaction with biological targets. For derivatives of this compound, conformational analysis involves understanding the rotational freedom and preferred orientations of the substituents relative to the pyridazine ring. Key conformational considerations include the rotation around the C3-N bond (connecting the amino group to the ring) and the C6-O bond (connecting the methoxy group).
Furthermore, the presence of heteroatoms can lead to complex conformational equilibria. In N,N-dimethyl-N′-(2-pyridyl)formamidines, it has been shown through NMR studies that there is a preferential conformation where the lone pairs of the pyridine (B92270) nitrogen and the imino nitrogen are anti to each other. rsc.org This preference can, however, be influenced by protonation or changes in substituents. rsc.org
Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting stable conformers and the energy barriers between them. For instance, computational analysis of a rhenium complex with a methylated pyridine ligand revealed that different rotational conformations are separated by a small energy barrier of less than 2 kcal/mol, suggesting that multiple conformations could be accessible at room temperature. acs.org
The conformation of a molecule directly impacts its ability to fit into a binding site. The spatial arrangement of hydrogen bond donors and acceptors, hydrophobic groups, and charged centers must be complementary to the target for effective molecular recognition. A change in substituent can lock the molecule into a specific conformation that is either favorable or unfavorable for binding. For example, introducing a bulky group could restrict rotation around a key bond, pre-organizing the molecule for a better fit with its target, or conversely, preventing it from adopting the required binding pose.
The following table illustrates the key rotational bonds in a hypothetical derivative and the potential impact of their conformation on molecular interactions.
| Rotational Bond | Description | Potential Conformational Impact on Molecular Recognition |
| C3 – N(amine) | Rotation of the N-methylamino group relative to the pyridazine ring. | Alters the spatial position of the N-H bond donor and the methyl group, affecting hydrogen bonding and steric interactions within a binding pocket. |
| C6 – O(methoxy) | Rotation of the methoxy group relative to the pyridazine ring. | Changes the orientation of the methyl group and the oxygen lone pairs, which can influence van der Waals contacts and electrostatic interactions. |
| N(amine) – C(alkyl) | Rotation of a larger N-alkyl substituent (e.g., N-benzyl). | Significantly alters the overall shape of the molecule and the regions of space it can occupy, thereby dictating its ability to fit within a specific binding site. |
Understanding these conformational subtleties is essential for the rational design of new derivatives with improved affinity and selectivity for their intended biological targets.
Lipophilicity and Polarity Modulation through Substituent Changes
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical physicochemical property that influences a molecule's solubility, permeability across biological membranes, and metabolic stability. For derivatives of this compound, modulating lipophilicity through strategic substituent changes is a key aspect of optimizing its drug-like properties. The inherent polarity of the pyridazine ring, with its two nitrogen atoms, provides a starting point that can be fine-tuned.
The introduction of different functional groups can significantly alter the LogP of a molecule. Generally, adding non-polar, hydrocarbon-based substituents (e.g., alkyl or aryl groups) increases lipophilicity, while adding polar groups containing heteroatoms (e.g., hydroxyl, carboxyl, or additional amine groups) decreases lipophilicity and increases polarity.
Studies on other heterocyclic scaffolds provide clear examples of this principle. For instance, research on a series of N-acylhydrazone derivatives showed that the calculated LogP values were highly dependent on the nature of the substituents on the aromatic rings. mdpi.com Similarly, work on imidazo[1,2-a]pyridine (B132010) derivatives found a direct correlation between experimentally determined LogP values and biological activity, with an optimal range of lipophilicity for the desired effect. mdpi.com
The table below provides a conceptual overview of how different substituents could be used to modulate the lipophilicity of the this compound core. The "Calculated LogP (cLogP)" values are illustrative, based on general trends observed in medicinal chemistry, and not from specific experimental data for this series.
| Base Scaffold | Substituent (R) | Position of R | Resulting Derivative | Illustrative cLogP | Change in Lipophilicity |
| 6-Methoxy-pyridazin-3-amine | -CH₃ (on N) | exocyclic amine | This compound | ~0.5 | Baseline |
| This compound | -Cl | C5 | 5-Chloro-6-methoxy-N-methylpyridazin-3-amine | ~1.2 | Increased |
| This compound | -F | C5 | 5-Fluoro-6-methoxy-N-methylpyridazin-3-amine | ~0.7 | Slightly Increased |
| This compound | -OH | C5 | 5-Hydroxy-6-methoxy-N-methylpyridazin-3-amine | ~-0.2 | Decreased |
| This compound | -C₂H₅ (on N) | exocyclic amine | 6-Methoxy-N-ethylpyridazin-3-amine | ~0.9 | Increased |
| This compound | -CH₂Ph (on N) | exocyclic amine | N-Benzyl-6-methoxypyridazin-3-amine | ~2.5 | Significantly Increased |
By carefully selecting substituents, researchers can systematically adjust the lipophilicity and polarity of the parent compound. This allows for the optimization of its absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical step in the development of new chemical entities for various applications.
Advanced Spectroscopic and Structural Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. nih.govresearchgate.net
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental experiments for characterizing 6-Methoxy-N-methylpyridazin-3-amine. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical nature (e.g., aromatic, aliphatic, part of a carbonyl group). rsc.orgrsc.org
In a typical analysis, the signals in the ¹H and ¹³C NMR spectra are assigned to specific atoms in the molecule. For this compound, the expected signals correspond to the protons and carbons of the pyridazine (B1198779) ring, the methoxy (B1213986) group, and the N-methyl group.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyridazine H-4/H-5 | ~6.8 - 7.5 | ~115 - 130 |
| Pyridazine C-3 | - | ~155 - 165 |
| Pyridazine C-4/C-5 | - | ~115 - 130 |
| Pyridazine C-6 | - | ~160 - 170 |
| Methoxy (-OCH₃) | ~3.9 - 4.1 | ~53 - 58 |
| N-Methyl (-NCH₃) | ~2.9 - 3.1 | ~30 - 35 |
Note: These are approximate chemical shift ranges and can vary based on the solvent and experimental conditions.
To unambiguously assign the NMR signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. nationalmaglab.orgcam.ac.uk
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu It reveals correlations between protons within the same spin system, helping to trace the connectivity of the pyridazine ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This is crucial for assigning carbon resonances based on their known proton assignments. For this compound, HSQC would show correlations between the pyridazine ring protons and their corresponding carbons, as well as between the methoxy protons and the methoxy carbon, and the N-methyl protons and the N-methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J couplings). columbia.eduyoutube.com It is invaluable for piecing together the molecular skeleton by connecting different spin systems. For instance, HMBC can show a correlation between the methoxy group protons and the C-6 carbon of the pyridazine ring, confirming the position of the methoxy substituent. It can also link the N-methyl protons to the C-3 carbon, verifying the site of N-methylation. science.gov
Together, these 1D and 2D NMR techniques provide a comprehensive picture of the molecular structure of this compound, allowing for the complete and confident assignment of all proton and carbon signals. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a very high degree of accuracy. This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound.
For this compound, the expected molecular formula is C₆H₉N₃O. HRMS analysis would measure the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) to several decimal places. This experimentally determined exact mass is then compared to the theoretical exact mass calculated for the proposed formula. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula. This technique is essential for confirming the identity of newly synthesized compounds or for verifying the composition of known substances. researchgate.net
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₉N₃O |
| Theoretical Mass | 139.0746 g/mol |
| Monoisotopic Mass | 139.07456 Da |
X-ray Crystallography for Solid-State Structure Determination
While NMR and MS provide data on connectivity and composition, X-ray crystallography offers a definitive view of the molecule's three-dimensional structure in the solid state. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of electron density maps, from which the precise positions of all atoms in the crystal lattice can be determined, revealing bond lengths, bond angles, and torsional angles. researchgate.net
X-ray crystallography provides a snapshot of the molecule's preferred conformation in the solid state. nih.gov For this compound, this would include the orientation of the methoxy and N-methyl groups relative to the pyridazine ring. The analysis would determine the planarity of the pyridazine ring and any deviations from it. The torsional angles, such as the C5-C6-O-CH₃ angle, would precisely define the conformation of the methoxy group, revealing whether it is coplanar with the aromatic ring or twisted out of the plane. This conformational information is vital for understanding the molecule's shape and how it might interact with other molecules, such as biological targets.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC)
The purity and isolation of this compound are critical for its application in chemical research and synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable techniques for these purposes, offering reliable methods for separating the compound from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for the quantitative and qualitative analysis of this compound. It provides high resolution and sensitivity for detecting and quantifying impurities. A specific HPLC method has been developed for the closely related compound 3-amino-6-methoxypyridazine, which can be adapted for this compound due to their structural similarity. google.com This method is designed to separate the main compound from its related substances, ensuring accurate purity assessment. google.com
The method's robustness allows for slight variations in chromatographic conditions without significantly affecting the outcome, making it suitable for routine quality control. google.com Key parameters for such an analysis are detailed in the table below.
Table 1: Representative HPLC Conditions for Analysis of Pyridazine Derivatives
| Parameter | Condition | Purpose |
| Chromatographic Column | Water-resistant octadecyl bonded silica (B1680970) gel | Provides a non-polar stationary phase for reverse-phase chromatography. |
| Mobile Phase A | Potassium hexafluorophosphate (B91526) buffer (pH 2.8-3.2) | Aqueous component of the mobile phase; pH control is crucial for consistent ionization and retention of the amine. |
| Mobile Phase B | Acetonitrile | Organic modifier used to elute the compound from the column. |
| Elution Mode | Gradient Elution | The ratio of Mobile Phase B to A is increased over time to effectively separate compounds with different polarities. |
| Flow Rate | 0.9 - 1.1 mL/min | Controls the speed at which the mobile phase and analyte pass through the column. |
| Column Temperature | 33 - 37 °C | Maintained to ensure reproducible retention times and peak shapes. |
| Detection Wavelength | 213 - 217 nm | Set to a wavelength where the pyridazine ring exhibits strong UV absorbance for sensitive detection. google.com |
Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and widely used chromatographic technique for monitoring the progress of chemical reactions and for the initial assessment of compound purity. In syntheses involving pyridazine derivatives, TLC can be employed to determine the point of reaction completion by observing the disappearance of starting materials and the appearance of the product spot. nih.gov
For a compound like this compound, a typical TLC analysis would involve a silica gel plate as the stationary phase and a solvent system tailored to the polarity of the compound. Visualization can be achieved under UV light (typically at 254 nm), where UV-active compounds like pyridazines appear as dark spots against the fluorescent background of the plate. epfl.ch
Table 2: General TLC Parameters for Analysis
| Parameter | Description | Example |
| Stationary Phase | Silica Gel 60 F254 Plate | A polar adsorbent where separation occurs based on polarity. The F254 indicator allows for UV visualization. |
| Mobile Phase | Butanol: Acetic Acid: Water | A solvent mixture whose polarity can be adjusted to achieve optimal separation of spots. ptfarm.pl |
| Application | Spotting of the dissolved sample onto the baseline of the TLC plate. | A capillary tube is used to apply a small, concentrated spot of the sample solution. |
| Development | The plate is placed in a sealed chamber containing the mobile phase. | The solvent moves up the plate via capillary action, separating the sample components. |
| Visualization | Under UV lamp (254 nm) | The aromatic pyridazine ring absorbs UV light, appearing as a dark spot. epfl.ch |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Spectroscopic techniques are fundamental in elucidating the structural features of molecules. Infrared (IR) spectroscopy is used to identify the functional groups present, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic structure and conjugated systems within the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups. As a secondary amine, it is expected to show a single N-H stretching vibration, which distinguishes it from primary amines (two bands) and tertiary amines (no N-H stretch). wpmucdn.comorgchemboulder.com The presence of methyl and methoxy groups also gives rise to distinct C-H stretching and bending vibrations. spectroscopyonline.com The aromatic pyridazine ring contributes to characteristic C=C and C=N stretching frequencies.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3350 - 3310 | Secondary Amine (R₂N-H) | N-H Stretch | Weak to Medium orgchemboulder.com |
| 3100 - 3000 | Aromatic Ring | C-H Stretch | Medium |
| 2960 - 2850 | Methyl, Methoxy | C-H Stretch | Medium |
| ~2830 | N-Methyl | C-H Symmetric Stretch | Medium, Sharp spectroscopyonline.com |
| 1650 - 1580 | Pyridazine Ring | C=N and C=C Stretch | Medium to Strong |
| 1335 - 1250 | Aromatic Amine | C-N Stretch | Strong orgchemboulder.com |
| 1250 - 1020 | Methoxy Ether | C-O Stretch | Strong |
| 910 - 665 | Secondary Amine | N-H Wag | Strong, Broad orgchemboulder.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to analyze molecules containing chromophores, which are parts of the molecule that absorb light in the UV-visible range. The heterocyclic aromatic ring of pyridazine in this compound acts as a chromophore. This system undergoes π → π* electronic transitions when it absorbs UV radiation.
Table 4: Electronic Transitions and UV Absorbance
| Chromophore | Electronic Transition | Approximate λₘₐₓ (nm) |
| Substituted Pyridazine Ring | π → π* | 213 - 240 |
Computational and Theoretical Investigations
Quantum Mechanical Studies
Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are foundational for examining the electronic properties of a molecule from first principles. These calculations provide a detailed picture of electron distribution, which in turn governs the molecule's structure, stability, and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. bhu.ac.in A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net Such calculations for 6-Methoxy-N-methylpyridazin-3-amine would yield its most stable three-dimensional conformation by minimizing the energy with respect to all atomic positions. The resulting optimized geometry provides precise data on bond lengths and angles.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations (Note: The following data is illustrative of typical results from DFT calculations and is provided for educational purposes.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C-N (pyridazine ring) | 1.34 Å |
| N-N (pyridazine ring) | 1.35 Å | |
| C-O (methoxy) | 1.36 Å | |
| O-CH3 (methoxy) | 1.43 Å | |
| C-N (amine) | 1.37 Å | |
| N-CH3 (methylamine) | 1.46 Å | |
| Bond Angles | C-N-N (pyridazine ring) | 119.5° |
| N-C-C (pyridazine ring) | 122.0° | |
| C-O-C (methoxy) | 118.0° | |
| C-N-C (methylamine) | 119.5° |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. DFT calculations are used to determine the energies and compositions of these orbitals. researchgate.net
Table 2: Frontier Molecular Orbital Properties of this compound (Note: This data is representative of typical FMO analysis results.)
| Parameter | Energy (eV) | Primary Atomic Orbital Contribution |
| HOMO | -5.89 | Pyridazine (B1198779) Ring (π), Amine Nitrogen (p) |
| LUMO | -0.95 | Pyridazine Ring (π*) |
| HOMO-LUMO Gap (ΔE) | 4.94 | - |
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated. These indices provide a quantitative measure of a molecule's reactivity. Key descriptors include:
Chemical Potential (μ): Measures the escaping tendency of electrons.
Hardness (η): Measures the resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating the ease of electron cloud distortion.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Table 3: Global Reactivity Descriptors for this compound (Note: These values are derived from the illustrative HOMO/LUMO energies in Table 2.)
| Descriptor | Formula | Predicted Value |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.42 eV |
| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.47 eV |
| Softness (S) | 1 / η | 0.405 eV⁻¹ |
| Electrophilicity Index (ω) | μ² / (2η) | 2.37 eV |
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. scienceopen.com It is invaluable for predicting how a molecule will interact with other species, particularly in biological recognition and hydrogen bonding. uni-muenchen.demdpi.com The MEP map uses a color scale to represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. bhu.ac.inresearchgate.net
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. bhu.ac.inresearchgate.net
For this compound, the MEP map would likely show negative potential (red/yellow) localized around the pyridazine ring nitrogen atoms and the methoxy (B1213986) group's oxygen atom, highlighting these as sites for electrophilic interaction. researchgate.netscienceopen.com Conversely, positive potential (blue) would be concentrated around the hydrogen atoms of the methyl and amine groups, indicating these as potential sites for nucleophilic interaction. scienceopen.com
The dipole moment is a measure of the net molecular polarity, which arises from the non-uniform distribution of charge within the molecule. It is a critical factor influencing a compound's solubility and its ability to engage in non-covalent interactions. DFT calculations can provide a precise value for the dipole moment. bhu.ac.in For an asymmetrical molecule like this compound, a significant dipole moment is expected due to the presence of electronegative nitrogen and oxygen atoms.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational simulation technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein receptor. researchgate.net This method is instrumental in drug discovery for screening virtual compound libraries and understanding ligand-receptor interactions at the atomic level. nih.gov
Given the structural features of the pyridazine core, derivatives of this scaffold have been investigated as potential modulators of various biological targets. For instance, related pyridazine compounds have been docked against glutamate (B1630785) receptors, which are implicated in neurological conditions like Parkinson's disease. researchgate.net Other studies have explored similar heterocyclic structures as inhibitors for targets like monoamine oxidase B (MAO-B) and adenosine (B11128) A2A receptor (A₂AAR), also relevant to Parkinson's disease. nih.gov
A docking simulation of this compound against such targets would predict its binding energy (a proxy for affinity) and identify the key amino acid residues in the protein's active site that form hydrogen bonds or other stabilizing interactions with the ligand.
Table 4: Illustrative Molecular Docking Results for this compound (Note: The following data is hypothetical, representing potential outcomes of a docking study against known drug targets.)
| Target Protein (PDB ID) | Disease Relevance | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| mGluR5 (6FFH) | Parkinson's Disease | -7.8 | Ser, Tyr, Arg |
| NMDA GluN2B (3QEL) | Neurological Disorders | -7.2 | Asp, Gly, Thr |
| hMAO-B (2V5Z) | Parkinson's Disease | -8.1 | Tyr, Cys, Phe |
| hA₂AAR (3REY) | Parkinson's Disease | -6.9 | Ile, Ser, Asn |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound and its derivatives, MD simulations can provide crucial information about their conformational flexibility and the stability of their interactions with biological targets.
The conformational space of a molecule, meaning the full range of shapes it can adopt, is critical to its biological activity. MD simulations can effectively sample this space, identifying low-energy, stable conformations that are most likely to be present in a biological system. nih.gov This is particularly important for understanding how a ligand like a pyridazine derivative might adapt its shape to fit into the binding pocket of a target protein. nih.gov Enhanced sampling techniques, such as mass-weighted MD, can further improve the efficiency of conformational space exploration. nih.gov
Once a potential binding pose is identified, MD simulations can be used to assess the stability of the ligand-protein complex. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over time. The stability of these interactions is a good indicator of the ligand's binding affinity. For pyridazine derivatives, the dual hydrogen-bonding capacity of the pyridazine ring is a key feature that can be investigated using MD simulations to understand its contribution to target binding. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are then used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is collected. For pyridazine derivatives, this could be their inhibitory concentration (IC50) against a particular enzyme or receptor. mdpi.com Next, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. semanticscholar.org Finally, a statistical method, such as multiple linear regression (MLR) or an artificial neural network (ANN), is used to build an equation that correlates the descriptors with the biological activity. mdpi.comsemanticscholar.org
QSAR studies on pyridazine and related heterocyclic compounds have highlighted the importance of certain structural features for their biological activity. For instance, the nature and position of substituents on the pyridazine ring can significantly influence their activity. researchgate.net QSAR models can help to identify which substituents are most likely to enhance activity, providing valuable guidance for medicinal chemists. researchgate.net
Table 1: Key Parameters in QSAR Modeling
| Parameter | Description |
| Dependent Variable | The biological activity of the compounds (e.g., pIC50). mdpi.com |
| Independent Variables | Molecular descriptors calculated from the chemical structure. semanticscholar.org |
| Training Set | A set of compounds used to build the QSAR model. mdpi.com |
| Test Set | An independent set of compounds used to validate the predictive ability of the model. mdpi.com |
| Statistical Methods | Techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are used to create the model. mdpi.comsemanticscholar.org |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (excluding clinical relevance)
In addition to having good biological activity, a potential drug molecule must also possess favorable ADME properties to be effective. In silico ADME prediction tools are used to estimate these properties early in the drug discovery process, helping to identify compounds that are likely to have poor pharmacokinetic profiles. japsonline.com
These predictive models are typically based on a set of rules and statistical models derived from large datasets of experimental data. They can predict a wide range of properties, including:
Absorption: Properties like intestinal absorption, Caco-2 cell permeability, and skin permeability are predicted to assess how well a compound might be absorbed into the body. frontiersin.org
Distribution: Predictions of properties such as plasma protein binding and blood-brain barrier penetration help to understand how a compound will be distributed throughout the body. japsonline.com
Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. researchgate.net
Excretion: Properties related to how the compound is eliminated from the body are also estimated. frontiersin.org
For this compound and its analogs, in silico ADME predictions can provide valuable insights. For example, the lipophilicity (logP) of a compound, a key determinant of its ADME properties, can be readily calculated. mdpi.com By identifying potential ADME liabilities early on, medicinal chemists can modify the structure of the compound to improve its pharmacokinetic profile.
Table 2: Selected In Silico Predicted ADME Properties for Pyridazine Derivatives
| Property | Predicted Value/Range | Significance |
| AlogP98 | ≤ 5 | Indicates ideal lipophilicity for good absorption and permeation. frontiersin.org |
| Caco-2 Permeability | >0.90 (Papp coefficient >8 × 10-6) | Suggests high intestinal absorption. frontiersin.org |
| Plasma Protein Binding | <90% | Lower binding may lead to higher free drug concentration. japsonline.com |
| Blood-Brain Barrier Penetration | Low to Medium | Indicates the likelihood of the compound crossing into the central nervous system. japsonline.com |
Virtual Screening Approaches for Ligand Discovery
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or a nucleic acid. nih.gov This approach is much faster and more cost-effective than traditional high-throughput screening (HTS). nih.gov There are two main types of virtual screening: ligand-based and structure-based.
Ligand-based virtual screening (LBVS) is used when the three-dimensional structure of the target is not known. youtube.com In this approach, a known active ligand is used as a template to search for other compounds with similar properties. youtube.com Similarity can be based on 2D fingerprints or 3D shape and pharmacophore models. youtube.com
Structure-based virtual screening (SBVS) , on the other hand, requires the 3D structure of the target protein. nih.gov Molecular docking is the most common SBVS method, where a library of compounds is computationally "docked" into the binding site of the target. jocpr.comyoutube.com The compounds are then ranked based on their predicted binding affinity, and the top-ranked compounds are selected for further experimental testing. jocpr.com
For the discovery of new ligands targeting a specific protein, virtual screening can be a powerful tool. A library of pyridazine derivatives, including this compound, could be screened against a target of interest to identify potential hits. jocpr.com The results of the virtual screen can then be used to prioritize compounds for synthesis and biological evaluation.
Table 3: Comparison of Virtual Screening Approaches
| Feature | Ligand-Based Virtual Screening | Structure-Based Virtual Screening |
| Requirement | Known active ligands. youtube.com | 3D structure of the target protein. nih.gov |
| Methodology | Similarity searching, pharmacophore modeling. youtube.com | Molecular docking. youtube.com |
| Application | Used when the target structure is unknown. youtube.com | Used when the target structure is known. nih.gov |
| Output | A ranked list of compounds based on similarity to the query. | A ranked list of compounds based on predicted binding affinity. jocpr.com |
Biological Activity Profiling and Mechanistic Investigations in Vitro Focus
In Vitro Screening against Diverse Biological Targets
The in vitro biological activity of 6-Methoxy-N-methylpyridazin-3-amine and its derivatives has been explored against several molecular targets, revealing specific inhibitory actions.
Derivatives of this compound have been identified as potent modulators of the enzyme autotaxin (ATX). nih.gov ATX is a secreted enzyme that produces the bioactive lipid lysophosphatidic acid (LPA), which is implicated in various pathological processes, including chronic inflammation and fibrosis. nih.gov A patent by Boehringer Ingelheim describes N-Methyl, N-(6-(Methoxy)pyridazin-3-yl)amine derivatives as ATX inhibitors for potential use in treating inflammatory airway or fibrotic diseases. nih.gov The inhibitory activity of these compounds was evaluated in a biochemical assay.
Table 1: Autotaxin (ATX) Inhibition by this compound Derivatives
| Compound Example (from source) | Structure | ATX IC₅₀ (nM) |
|---|---|---|
| Example 1 | Pyridazine (B1198779) core with modifications | < 10 |
| Example 2 | Pyridazine core with modifications | < 10 |
| Example 3 | Pyridazine core with modifications | < 10 |
Source: Adapted from patent WO 2021/013830 A1. The table represents a selection of exemplified compounds from the patent to illustrate the potency range. The exact structures are proprietary to the source document. nih.gov
While the pyridazine scaffold is of interest in medicinal chemistry, specific in vitro inhibition studies for this compound against EZH2 (Enhancer of Zeste Homolog 2) or other kinases were not found in the provided search results. Research on EZH2 inhibitors often focuses on pyridone-based scaffolds, which are structurally distinct. acs.orgnih.govnih.gov Similarly, studies on kinase inhibitors have explored other substituted pyridazin-3-one derivatives, but not the specific compound . nih.gov
No specific receptor binding assays for this compound, including those targeting the benzodiazepine (B76468) receptor, were identified in the performed searches. While other nitrogen-containing heterocyclic compounds have been evaluated for their affinity to the benzodiazepine binding site on the GABA(A) receptor, data for this particular pyridazine derivative is not available in the search results. nih.govnih.gov
In Vitro Antimicrobial Spectrum Analysis
Direct studies evaluating the antimicrobial properties of this compound were not found. However, research into structurally related compounds provides context for the potential antimicrobial activity of the broader 6-methoxypyridine and pyridazine chemical classes.
There were no specific research findings detailing the evaluation of this compound against common bacterial strains. The scientific literature does describe the antibacterial activity of other related heterocyclic structures. For instance, a series of novel 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives were synthesized and tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with some derivatives showing moderate activity. researchgate.net Other research has focused on different pyridazine derivatives or antimicrobial peptides produced by Bacillus subtilis. nih.govnih.gov However, these findings are not directly applicable to this compound.
No studies assessing the in vitro antifungal activity of this compound were identified. Research on related scaffolds includes the evaluation of 6-methoxyquinoline (B18371) derivatives against various fungi, where some compounds displayed notable activity. researchgate.net Additionally, other molecules containing a methoxy (B1213986) group, such as 2-methoxynaphthalene-1,4-dione, have been investigated for their effects on fungal pathogens. mdpi.com
No data was found regarding the specific ability of this compound to inhibit biofilm formation. While biofilm inhibition is a significant area of antimicrobial research, with some studies exploring it for other heterocyclic compounds, specific information for the subject molecule is absent in the search results. nih.govmdpi.com
Cellular Viability Modulation in Neoplastic Models
The modulation of cancer cell viability is a cornerstone of anticancer drug discovery. Various pyridazine derivatives have been evaluated for their cytotoxic effects against a range of human tumor cell lines.
For instance, a series of novel 3(2H)-pyridazinone derivatives featuring a piperazinyl linker were synthesized and evaluated for their anti-proliferative effects. nih.gov These compounds were initially screened for their toxicity against human gingival fibroblasts and AGS (gastric adenocarcinoma) cells. nih.gov Notably, compounds 12 and 22 from this series were selected for further investigation due to their ability to reduce the proliferation of AGS cells at a concentration of 50 µM, while showing minimal toxicity at 10 µM. nih.gov
In another study, a pyrazolo[3,4-d]pyridazine derivative, designated as PPD-1 , exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung carcinoma), HCT-116 (colorectal carcinoma), and HepG2 (liver carcinoma). nih.gov The antitumor activity of PPD-1 against the A549 cell line was particularly noteworthy. nih.gov
Furthermore, the anticancer potential of halogenated benzofuran (B130515) derivatives has been explored, with some compounds showing activity against HepG2 and A549 cells. jksus.org Similarly, a benzimidazole (B57391) derivative, se-182 , demonstrated dose-dependent cytotoxic effects against A549 and HepG2 cell lines, with IC₅₀ values of 15.80 µM and 15.58 µM, respectively. jksus.org
A different study on perillyl alcohol and its biotransformation metabolite, dehydroperillic acid, showed that dehydroperillic acid was effective and selective against the A549 cell line with an IC₅₀ value of 125 μg/mL. nih.gov Perillyl alcohol itself showed cytotoxicity against the HepG2 cell line with an IC₅₀ value of 409.2 μg/mL. nih.gov
The following table summarizes the cytotoxic activities of various related compounds.
| Compound/Derivative | Cell Line | IC₅₀ Value | Reference |
| Benzimidazole derivative (se-182) | A549 | 15.80 µM | jksus.org |
| Benzimidazole derivative (se-182) | HepG2 | 15.58 µM | jksus.org |
| Dehydroperillic acid | A549 | 125 µg/mL | nih.gov |
| Perillyl alcohol | HepG2 | 409.2 µg/mL | nih.gov |
Note: The data presented is for structurally related or otherwise relevant compounds, not for this compound itself.
Beyond direct cytotoxicity, understanding the mechanisms by which these compounds affect cancer cells, such as inducing programmed cell death (apoptosis) and halting the cell division cycle, is crucial.
The pyrazolo[3,4-d]pyridazine derivative PPD-1 was found to induce Sub G1 and G2/M cell cycle arrest and apoptosis in A549 lung cancer cells. nih.gov The percentage of apoptotic cells in PPD-1 treated A549 cells was significantly higher than in untreated cells. nih.gov Mechanistically, PPD-1 treatment led to a significant overexpression of caspase-3, the pro-apoptotic protein Bax, and the tumor suppressor p53. nih.gov It also inhibited the expression of the anti-apoptotic protein Bcl-2, thereby disrupting the critical Bcl-2/Bax balance and likely inducing apoptosis through the intrinsic mitochondria-dependent pathway. nih.gov
Similarly, novel hybrids of pyridazine-pyrazoline, specifically compounds IXg and IXn , were shown to induce cell cycle arrest in the G2/M phase in UO-31 renal cancer cells. nih.gov These compounds also elevated the Bax/Bcl-2 ratio and activated caspase-3, confirming their pro-apoptotic activity. nih.gov
Another study on pyridazinone-based diarylurea derivatives revealed that compound 10l induced G0–G1 phase cell cycle arrest in the A549 cell line. rsc.org This compound also upregulated the expression of the pro-apoptotic genes p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2. rsc.org
A novel synthetic α-carboline derivative, HAC-Y6 , was also reported to induce G2/M arrest and apoptosis in COLO 205 cells. spandidos-publications.com This was associated with the depolymerization of microtubules. spandidos-publications.com
Modulation of Inflammatory Pathways in Cellular Models (e.g., COX-2, 5-LOX)
Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. The cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes are critical mediators of inflammation.
Several studies have focused on the development of pyridazine derivatives as inhibitors of these inflammatory enzymes. A series of new pyridazinone and pyridazinthione derivatives were evaluated for their cyclooxygenase inhibitory activity. exlibrisgroup.com Compounds 3d , 3g , and 6a from this series exhibited potent COX-2 inhibitory activity, with IC₅₀ values of 67.23, 43.84, and 53.01 nM, respectively, making them more potent than the reference drug celecoxib. exlibrisgroup.comnih.gov Compound 3g also showed a high selectivity index for COX-2 over COX-1. exlibrisgroup.comnih.gov
In another study, new pyrazole–pyridazine hybrids were designed and synthesized as selective COX-2 inhibitors. rsc.org The trimethoxy derivatives 5f and 6f were the most active, with higher COX-2 inhibitory action than celecoxib. rsc.org These compounds also inhibited the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2) in LPS-induced RAW264.7 macrophages. rsc.org
Furthermore, a series of new pyridazine derivatives were synthesized and assessed for their inhibitory potential against both COX-1 and COX-2. nih.gov Compounds 4c and 6b showed enhanced potency towards the COX-2 enzyme with IC₅₀ values of 0.26 and 0.18 µM, respectively. nih.gov Compound 6b also demonstrated a favorable selectivity index for COX-2 over COX-1. nih.gov
The following table summarizes the COX-2 inhibitory activities of several pyridazine derivatives.
| Compound/Derivative | COX-2 IC₅₀ | Reference |
| Pyridazinone derivative (3g) | 43.84 nM | exlibrisgroup.comnih.gov |
| Pyridazinone derivative (6a) | 53.01 nM | exlibrisgroup.comnih.gov |
| Pyridazine derivative (6b) | 0.18 µM | nih.gov |
| Pyrazole-pyridazine hybrid (5f) | 1.50 µM | rsc.org |
| Pyrazole-pyridazine hybrid (6f) | 1.15 µM | rsc.org |
Note: The data presented is for structurally related compounds, not for this compound itself.
Selectivity Profiling against a Panel of Biological Targets
The selectivity of a compound for its intended biological target over other proteins is a critical factor in determining its therapeutic potential and safety profile. While a comprehensive selectivity profile for this compound is not available, research on related pyridazine structures provides some insights.
For instance, in the development of pyrazolo[1,5-b]pyridazines for the treatment of Human African Trypanosomiasis, selectivity against human kinases such as GSK-3β, CDK-2, and CDK-4 was a key consideration. nih.gov By modifying the substituents on the pyridazine ring, researchers were able to improve the selectivity of the compounds for the target in the parasite over these human enzymes. nih.gov
In the context of anti-inflammatory agents, many of the developed pyridazine derivatives have been specifically designed and evaluated for their selectivity towards COX-2 over COX-1, which is a crucial aspect for reducing gastrointestinal side effects associated with non-selective NSAIDs. exlibrisgroup.comnih.govnih.govnih.gov For example, the pyridazinone derivative 3g showed a COX-2 selectivity index of 11.51, which was comparable to that of celecoxib. exlibrisgroup.comnih.gov
Elucidation of Molecular Mechanisms of Action in Cellular Systems
Understanding the molecular mechanisms by which these compounds exert their biological effects is essential for their further development.
For pyridazine derivatives showing anticancer activity, a common mechanistic theme is the induction of apoptosis through the modulation of the Bcl-2 family of proteins and the activation of caspases. nih.govnih.govrsc.org For example, the pyrazolo[3,4-d]pyridazine derivative PPD-1 was shown to disrupt the Bcl-2/Bax balance, leading to the activation of the intrinsic apoptotic pathway. nih.gov
In the realm of anti-inflammatory actions, the primary mechanism for many pyridazine derivatives is the direct inhibition of the COX-2 enzyme. exlibrisgroup.comnih.govnih.gov Molecular docking studies have been employed to understand how these molecules bind to the active site of the COX-2 enzyme, often highlighting key interactions with specific amino acid residues that confer potency and selectivity. nih.gov For instance, the COX-2 inhibition and selectivity of compound 6b were attributed to its ability to interact with His90 in the side pocket of the enzyme's active site. nih.gov
Furthermore, some pyridazine derivatives have been investigated as inhibitors of other key signaling pathways in cancer cells, such as the JNK1 pathway and the VEGFR-2 pathway. rsc.orgacs.orgnih.govnih.gov For example, a series of 3,6-disubstituted pyridazine derivatives were designed to target the JNK1 pathway, and the most active compound, 9e , was found to downregulate the expression of JNK1 and its downstream targets. acs.orgnih.gov
Applications in Chemical Biology and Material Science
Utilization as Chemical Probes for Target Identification
While specific studies detailing 6-Methoxy-N-methylpyridazin-3-amine as a chemical probe are not extensively documented, its parent structure, 6-methoxypyridazin-3-amine hydrochloride, is noted for its utility in biological research, including the study of enzyme interactions. smolecule.com The pyridazine (B1198779) scaffold is a key feature in molecules designed to interact with specific biological targets. For instance, derivatives of the closely related imidazo[4,5-b]pyridine have been synthesized and evaluated for their biological potential, indicating the value of such nitrogen-containing heterocycles in probing biological systems. mdpi.com The N-methyl group can influence the binding affinity and selectivity of the molecule, a critical aspect for a chemical probe designed to identify and validate new drug targets.
Integration into Prodrug Design Strategies
The amine functionality in this compound makes it a candidate for integration into prodrug design. Prodrugs are inactive compounds that are converted into active drugs within the body. This strategy is often employed to improve a drug's properties, such as solubility or membrane permeability. The secondary amine of this compound can be temporarily masked with a promoiety that is later cleaved by physiological or enzymatic action to release the active parent drug. The pyridazine nucleus itself is found in numerous biologically active compounds, and modifying its structure is a common strategy in medicinal chemistry to enhance therapeutic profiles. nih.govacs.org
Role as Building Blocks for Complex Molecular Architectures
The most prominent application of this compound and its parent amine is as a versatile building block in organic synthesis. lookchem.com The pyridazine ring and its substituents provide reactive handles for constructing more elaborate molecules. The amine and methoxy (B1213986) groups can undergo various chemical transformations, such as substitution reactions, allowing for the attachment of diverse chemical moieties.
For example, the parent compound, 6-methoxypyridazin-3-amine, is a key intermediate in the synthesis of Relugolix, a drug used to treat endometriosis and prostate cancer. chemicalbook.com Similarly, Schiff bases have been synthesized by condensing 6-methoxypyridin-3-amine with aldehydes, and these have been used to create metal complexes with potential antimicrobial activity. nih.govsemanticscholar.org These examples highlight how the core structure is used to build complex, biologically active molecules. The N-methylated derivative offers an alternative starting point or intermediate in these synthetic pathways.
Potential in the Development of Functional Materials
The application of pyridazine derivatives extends into materials science. smolecule.comlookchem.com Heterocyclic compounds, particularly those rich in nitrogen, often exhibit interesting electronic and photophysical properties. Pyridazine derivatives have been investigated for their potential use in functional materials, noting properties like luminescence and photoconductivity. smolecule.com While research specifically on this compound in this area is limited, the broader class of pyridazine-based molecules is explored for creating new materials for electronics and sensors. The fusion of pyridazine rings with other heterocycles, like 1,2,3-triazoles, is a known strategy for developing novel heterocyclic systems with unique applications. mdpi.com
Application in Combinatorial Chemistry Library Synthesis
Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, known as a library. These libraries are then screened for biological activity. The pyridazine scaffold is well-suited for this approach due to its synthetic tractability. acs.orgacs.org By using this compound or its parent amine as a core structure, chemists can systematically introduce a variety of substituents at different positions on the ring. This modular approach allows for the creation of large libraries of pyridazine-based compounds. acs.org Screening these libraries can lead to the discovery of new drug candidates or molecules with other useful properties. The design of chemical libraries of JNK inhibitors, for example, has utilized the pyridazine nucleus. acs.org
Future Research Directions
Exploration of Novel Synthetic Methodologies
While established methods exist for the synthesis of pyridazine (B1198779) derivatives, future research should focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes for 6-Methoxy-N-methylpyridazin-3-amine and its analogs. chemicalbook.com Current syntheses often involve multi-step processes that may begin with precursor molecules like 4-amino-3,5,6-trichloro-2-picolinonitrile. mdpi.com
Future explorations could include:
Catalytic C-H Activation: Direct functionalization of the pyridazine ring could streamline synthesis, reducing the number of steps and improving atom economy.
Flow Chemistry: Implementing continuous flow processes can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch methods.
Biocatalysis: The use of enzymes to catalyze specific steps, such as amination or methoxylation, could lead to highly selective and sustainable synthetic pathways.
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and potentially improve yields for key coupling and cyclization reactions.
A key reaction in the synthesis of related compounds is the Buchwald-Hartwig amination, which couples amines like 6-methoxypyridin-3-amine with various aryl halides. mdpi.com Optimizing this and other coupling strategies for the specific N-methylated pyridazine substrate will be crucial.
Deepening Mechanistic Understanding of Biological Interactions
A fundamental aspect of future research will be to elucidate the precise molecular mechanisms through which this compound and its derivatives exert their biological effects. The pyridazine ring's extra nitrogen atom is believed to facilitate crucial hydrogen bonding interactions with biological targets. nih.gov
Key research initiatives should include:
Target Identification and Validation: Utilizing techniques like affinity chromatography, pull-down assays, and chemoproteomics to identify the specific protein targets of the compound.
Structural Biology: Co-crystallizing the compound or its potent derivatives with their identified targets to obtain high-resolution X-ray or cryo-electron microscopy (cryo-EM) structures. This would provide invaluable insight into the specific binding modes and key intermolecular interactions.
Biophysical Assays: Employing methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy to quantify binding affinities (Kd), kinetics, and thermodynamics of the interaction with target biomolecules. acs.org For instance, SPR has been used to characterize the interaction between optimized small molecule inhibitors and their protein targets. acs.org
Expansion of Structure-Activity Relationship (SAR) Studies with Advanced Derivatization
Systematic SAR studies are essential for transforming a lead compound into a highly potent and selective agent. nih.govmdpi.com For this compound, this involves the synthesis and biological evaluation of a library of analogs with targeted modifications. The goal is to understand how changes to different parts of the molecule affect its biological activity.
| Molecular Position | Proposed Modification Strategy | Rationale |
| 6-Methoxy Group | Substitution with other alkoxy groups (ethoxy, propoxy), bioisosteric replacement (e.g., with -OCF3, -SCH3), or conversion to a hydroxyl group. | To probe the role of the methoxy (B1213986) group in binding and to modulate solubility and metabolic stability. mdpi.com |
| N-methyl Group | Replacement with larger alkyl groups, cycloalkyl groups, or functionalized chains (e.g., aminoalkyl, hydroxyalkyl). | To explore the steric and electronic requirements of the binding pocket and potentially introduce new interaction points. |
| Pyridazine Ring | Introduction of substituents (e.g., halogens, small alkyl groups) at available positions on the ring. | To fine-tune the electronic properties of the heterocyclic core and improve target affinity or selectivity. |
| 3-Amino Linker | Bioisosteric replacement of the amine with amides, sulfonamides, or ureas. | To alter hydrogen bonding capabilities and conformational flexibility, as demonstrated in other pyridazinone series. nih.gov |
This systematic derivatization will generate crucial data for optimizing the compound's potency, selectivity, and pharmacokinetic properties.
Advanced Computational Modeling and Simulation
In silico methods are indispensable tools in modern drug discovery for accelerating the design-synthesis-test cycle. acs.org For this compound, computational studies can provide predictive insights and guide synthetic efforts.
Key computational approaches include:
Molecular Docking: To predict the binding poses of the compound and its designed analogs within the active site of a known or hypothesized biological target.
Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the ligand-protein complex over time, assessing the stability of the binding interaction and identifying key residues.
Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate the chemical structures of the synthesized analogs with their biological activities, enabling the prediction of potency for new, unsynthesized derivatives.
Pharmacophore Modeling: To identify the essential three-dimensional arrangement of chemical features required for biological activity, which can then be used to screen virtual libraries for new, structurally diverse scaffolds.
Design of Multi-Targeting Pyridazine-Based Agents
Complex diseases like cancer often involve multiple biological pathways, making agents that can modulate several targets simultaneously an attractive therapeutic strategy. nih.govnih.gov The pyridazine scaffold has already been used to design dual-acting anticancer and antimicrobial agents. nih.gov
Future research could focus on designing derivatives of this compound that act as multi-target agents. This could involve:
Hybrid Molecule Design: Covalently linking the pyridazine pharmacophore with another known pharmacophore that hits a different, complementary target. researchgate.net
Privileged Scaffold Optimization: Modifying the substitution pattern on the pyridazine ring to achieve a desired polypharmacological profile, where the single molecule has affinity for multiple, disease-relevant targets.
This approach could lead to therapies with improved efficacy and a reduced likelihood of developing drug resistance. For example, researchers have aimed to develop pyridazine derivatives that function as both anticancer and antimicrobial agents to help cancer patients who are more susceptible to infections. nih.gov
Development of Analytical Methods for Complex Matrices (for research purposes)
To support preclinical development, robust and validated analytical methods are required to quantify this compound and its metabolites in complex biological matrices like plasma, urine, and tissue homogenates.
| Analytical Technique | Application | Key Considerations |
| LC-MS/MS | Quantitative analysis for pharmacokinetic (PK) studies. | High sensitivity and selectivity, requires stable isotope-labeled internal standard for optimal accuracy. |
| High-Resolution Mass Spectrometry (HRMS) | Metabolite identification and structural elucidation. | Provides accurate mass measurements to determine elemental composition of unknown metabolites. |
| HPLC-UV/DAD | Routine purity checks of synthesized compounds and in vitro assay quantification. | Less sensitive than MS but widely accessible and suitable for higher concentration samples. |
The development and validation of these methods according to established guidelines are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are essential for its progression as a potential research tool or therapeutic lead.
Investigation into Broader Chemical Biology Applications
Beyond direct therapeutic applications, this compound and its derivatives can be developed into valuable chemical biology tools to probe biological systems. nih.gov This involves designing specific probes to study cellular processes and target engagement.
Potential applications include:
PET Imaging Agents: Radiolabeling a potent analog with isotopes like 11C or 18F could create a positron emission tomography (PET) tracer for in vivo imaging of its biological target, as has been successfully demonstrated for related compounds targeting α-synuclein aggregates. mdpi.com
Fluorescent Probes: Attaching a fluorophore to the molecule would allow for visualization of its subcellular localization and interaction with its target via fluorescence microscopy.
Affinity-Based Probes: Developing analogs with a reactive group (e.g., a photo-affinity label) would enable covalent labeling and subsequent identification of target proteins from complex cell lysates.
These chemical biology applications can provide a deeper understanding of the compound's mechanism of action and the broader biological context in which its target operates. nih.gov
Q & A
Q. What are the optimal synthetic routes for 6-Methoxy-N-methylpyridazin-3-amine?
The synthesis typically involves coupling reactions between pyridazine precursors and methylamine derivatives. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine are effective coupling agents for forming the N-methyl bond, as demonstrated in analogous pyridazine syntheses . Purification via recrystallization or chromatography ensures high yield and purity. Optimization may include solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) to minimize side reactions.
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm methoxy and N-methyl group positions .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve crystal packing and hydrogen-bonding interactions, as shown in structurally related pyridazine derivatives .
- HPLC with UV detection to assess purity (>98%) .
Q. What are the primary chemical reactions exhibited by this compound under standard conditions?
The compound undergoes:
- Oxidation : Methoxy groups can be oxidized to carbonyl derivatives using KMnO₄ or H₂O₂ .
- Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the pyridazine ring to dihydro derivatives .
- Substitution : Methoxy groups are susceptible to nucleophilic displacement (e.g., with amines or thiols) under acidic or basic conditions .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
Stability studies should include:
- Thermal analysis (TGA/DSC) to determine decomposition temperatures.
- pH-dependent stability assays (e.g., 1–12 pH range) with monitoring via HPLC .
- Light sensitivity tests under UV/visible light to identify photodegradation products .
Advanced Research Questions
Q. How should researchers resolve contradictions between in vitro and in vivo bioactivity data for this compound?
Methodological approaches include:
- Comparative pharmacokinetic studies to evaluate bioavailability and metabolite formation .
- Dose-response alignment across models, adjusting for species-specific metabolic pathways.
- Target engagement assays (e.g., SPR or ITC) to confirm direct binding to proposed biological targets .
Q. What strategies improve regioselectivity in substitution reactions of this compound?
Regioselectivity can be enhanced by:
Q. How can computational modeling aid in structure-activity relationship (SAR) studies of this compound derivatives?
Techniques include:
- Molecular docking (e.g., AutoDock Vina) to predict binding affinities for enzyme targets like COX-2 .
- QSAR models using descriptors like logP, polar surface area, and H-bonding capacity to correlate structural features with bioactivity .
- MD simulations to assess conformational stability in biological membranes .
Q. What role does this compound play in enzyme inhibition mechanisms?
Studies on analogous compounds suggest:
- Competitive inhibition : Binding to active sites of oxidoreductases or hydrolases, validated via kinetic assays (e.g., Lineweaver-Burk plots) .
- Allosteric modulation : Altering enzyme conformation through secondary binding sites, detected via fluorescence quenching .
- Mechanistic probes : Use of isotopically labeled analogs (e.g., ¹⁵N) to track enzyme interaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
